molecular formula C20H23ClFN3O B11341207 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-fluorobenzamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-fluorobenzamide

Cat. No.: B11341207
M. Wt: 375.9 g/mol
InChI Key: LBHFHTDJFMYFDE-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-fluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of 4-chlorophenyl-2-(4-methylpiperazin-1-yl)ethanol: This intermediate is synthesized by reacting 4-chlorobenzaldehyde with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride.

    Conversion to 4-chlorophenyl-2-(4-methylpiperazin-1-yl)ethylamine: The intermediate is then subjected to a dehydration reaction using a dehydrating agent like thionyl chloride.

    Formation of this compound: The final step involves reacting the amine intermediate with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-chlorobenzamide
  • N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-bromobenzamide
  • N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-iodobenzamide

Uniqueness

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H23ClFN3O

Molecular Weight

375.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-fluorobenzamide

InChI

InChI=1S/C20H23ClFN3O/c1-24-10-12-25(13-11-24)19(15-6-8-16(21)9-7-15)14-23-20(26)17-4-2-3-5-18(17)22/h2-9,19H,10-14H2,1H3,(H,23,26)

InChI Key

LBHFHTDJFMYFDE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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